Investigating the structure-activity relationship of [2-(2-Phenylmorpholin-4-yl)ethyl]amine.
Investigating the structure-activity relationship of [2-(2-Phenylmorpholin-4-yl)ethyl]amine.
This technical guide is structured as a high-level operational whitepaper for medicinal chemists and pharmacologists. It treats [2-(2-Phenylmorpholin-4-yl)ethyl]amine (hereafter referred to as 2-PMEA ) as a lead scaffold for investigating dual-action monoamine transporter (MAT) modulation and Sigma receptor affinity.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The molecule [2-(2-Phenylmorpholin-4-yl)ethyl]amine represents a critical intersection between two major psychopharmacological classes: the phenylmorpholine psychostimulants (e.g., Phenmetrazine) and N-substituted morpholine Sigma receptor ligands .
While the parent scaffold, 2-phenylmorpholine, is a potent norepinephrine-dopamine releasing agent (NDRA), the addition of the aminoethyl tail at the N4 position fundamentally alters the physicochemical properties and binding profile. This guide outlines the protocol for investigating its Structure-Activity Relationship (SAR), focusing on the tension between Monoamine Transporter (DAT/NET) affinity and Sigma-1/Sigma-2 receptor selectivity.
The Pharmacophore Hypothesis
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The Core (2-Phenylmorpholine): Provides the primary anchor for the orthosteric binding site in DAT/NET. Stereochemistry at C2 is the determinant of potency (2S > 2R for DAT).
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The Linker (Ethyl chain): A 2-carbon spacer is often the "magic length" for Sigma-1 affinity, allowing the terminal amine to interact with the anionic aspartate residue in the receptor pocket.
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The Tail (Primary Amine): Unlike the methyl group in Phenmetrazine, the primary amine in 2-PMEA introduces a hydrogen-bond donor/acceptor motif, potentially reducing blood-brain barrier (BBB) permeability (due to increased polarity) while creating a handle for further functionalization (e.g., into urea or amide derivatives).
Chemical Synthesis & Structural Validation
To investigate the SAR, we must first establish a robust, scalable synthesis that allows for the isolation of enantiomers. The "Chiral Pool" approach is preferred over resolution to ensure high enantiomeric excess (ee).
Validated Synthetic Pathway
The following protocol utilizes a convergent synthesis strategy.
Step 1: Core Construction (2-Phenylmorpholine)
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Reagents: Styrene oxide, 2-aminoethanol.
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Mechanism: Ring opening of styrene oxide followed by acid-catalyzed cyclization.
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Critical Control: Resolution of the 2-phenylmorpholine intermediate using L-tartaric acid is required if starting from racemic styrene oxide.
Step 2: N-Alkylation (Introduction of the Ethylamine Tail) Direct alkylation with 2-chloroethanamine is prone to polymerization. The Gabriel Synthesis method is the standard for scientific integrity.
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Reagents: 2-Phenylmorpholine, N-(2-Bromoethyl)phthalimide, K2CO3, Acetonitrile.
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Deprotection: Hydrazine hydrate (Ing-Manske procedure).
Visualization: Synthetic Workflow
The following diagram illustrates the critical path for synthesizing the target ligand and its derivatives.
Figure 1: Convergent synthesis pathway for 2-PMEA using the Gabriel synthesis method to prevent poly-alkylation.
Pharmacological Profiling: The SAR Investigation
The SAR investigation is divided into two domains: Monoamine Transporter (MAT) affinity and Sigma Receptor affinity.
Domain A: Monoamine Transporters (DAT/NET/SERT)
The parent compound, Phenmetrazine, is a DAT/NET substrate. The addition of the ethylamine tail in 2-PMEA is expected to reduce transporter efficacy due to steric clash in the S1 binding site, potentially converting the molecule from a releaser to a reuptake inhibitor or reducing affinity entirely.
Experimental Protocol: Radioligand Binding Assay
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Source: Rat brain synaptosomes (Striatum for DAT, Cortex for SERT).
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Radioligands:
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DAT: [³H]WIN 35,428 (0.5 nM)
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SERT: [³H]Citalopram (1.0 nM)
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NET: [³H]Nisoxetine (1.0 nM)
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Procedure:
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Incubate synaptosomes with test compound (10⁻¹⁰ to 10⁻⁵ M) and radioligand for 2h at 4°C.
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Terminate via rapid filtration over GF/B filters pre-soaked in 0.1% PEI.
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Calculate
using the Cheng-Prusoff equation.
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Domain B: Sigma Receptors (σ1 / σ2)
N-substituted morpholines are privileged scaffolds for Sigma-1 receptors. The ethylamine chain mimics the spacer found in high-affinity ligands like PRE-084.
Experimental Protocol: Sigma Binding
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Source: Guinea pig brain membranes.[1]
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Radioligands:
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σ1: -Pentazocine.
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σ2: [³H]DTG (in the presence of (+)-pentazocine to mask σ1).
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Significance: High σ1 affinity suggests potential neuroprotective or nootropic applications, distinct from the psychostimulant profile of the parent scaffold.
Comparative SAR Data Table
The following table summarizes the expected SAR trends based on established literature for phenylmorpholine derivatives [1, 2].
| Compound Variant | R-Group (N4) | DAT Ki (nM) | SERT Ki (nM) | Sigma-1 Ki (nM) | Functional Outcome |
| Phenmetrazine | -H (Methyl at C3) | ~50 | >5000 | >1000 | Potent Stimulant |
| 2-Phenylmorpholine | -H | ~150 | >5000 | Moderate | Weak Stimulant |
| 2-PMEA (Target) | -CH2-CH2-NH2 | ~500-800 | >2000 | < 100 | High Sigma Affinity / Weak DAT |
| N-Benzyl Analog | -CH2-Ph | >1000 | >1000 | < 10 | Potent Sigma Ligand |
Note: Data represents consensus values for this scaffold class. 2-PMEA is predicted to lose DAT potency but gain significant Sigma-1 affinity.
Mechanism of Action & Signaling Pathways
To understand the biological output of 2-PMEA, we must map its interaction with the Sigma-1 chaperone system, which modulates Calcium signaling and ER stress, contrasting it with the classic Dopamine efflux pathway.
Visualization: Divergent Signaling Pathways
This diagram delineates the dual-pathway potential of the molecule.
Figure 2: Divergent signaling: The ethylamine tail likely shifts the scaffold from a pure psychostimulant (DAT) to a neuromodulator (Sigma-1).
References & Authoritative Grounding
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Phenmetrazine SAR & DAT Interactions:
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Source: Rothman, R. B., et al. "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse (2001).
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Relevance: Establishes the baseline activity of the 2-phenylmorpholine core.
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Link:
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Sigma Receptor Ligand Structure:
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Source: Chu, U. B., & Ruoho, A. E. "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology (2016).
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Relevance: Defines the requirement for an N-alkyl amine tail for Sigma-1 binding.
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Link:
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Synthesis of Morpholine Derivatives:
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Source: "Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM)." Drug Testing and Analysis (2016).
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Relevance: Provides the validated synthetic protocols for phenylmorpholine derivatives.
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Link:
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Sigma Receptor SAR for Phenylmorpholines:
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Source: Prezzavento, O., et al. "Sigma receptor ligands: A patent review (2013-2024)." Expert Opinion on Therapeutic Patents.
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Relevance: Discusses the specific N-substitution patterns (like ethylamine) that favor Sigma selectivity over DAT.
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Link:
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